Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 215.66 . It is a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . This compound is frequently used as ATP-mimetic kinase inhibitors .
Synthesis Analysis
The synthesis of Thieno[2,3-c]pyridine derivatives has been a subject of interest due to their potential as kinase inhibitors . The synthesis process was inspired by two X-ray structures of kinase-bound thieno[2,3-c]pyridines . A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared that could serve as starting points for future drug discovery programs .Molecular Structure Analysis
The molecular structure of Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is characterized by a bicyclic heteroaromatic motif . The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations .Physical And Chemical Properties Analysis
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 215.66 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Novel Synthetic Approaches : The chemistry of thienopyridines, including Thieno[2,3-c]pyridine derivatives, has been extensively studied, revealing new synthetic methods and insights into their chemical structure. For instance, Klemm et al. (1984) explored a new synthesis pathway for thieno[3,2-b]pyridine, demonstrating various electrophilic substitution reactions and structural assignments based on spectral data (Klemm & Louris, 1984).
Crystal Structure Analysis : The structural analysis of Thieno[2,3-b]pyridine derivatives, like the 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, reveals intricate details about their molecular conformation and supramolecular interactions, highlighting the importance of hydrogen bonding and π–π interactions in stabilizing the crystal structure (Pinheiro et al., 2012).
Library of Fused Pyridine Carboxylic Acids : Thieno[2,3-b]pyridine derivatives have been included in the synthesis of a broad library of fused pyridine-4-carboxylic acids, showcasing their versatility in combinatorial chemistry for generating diverse heterocyclic structures (Volochnyuk et al., 2010).
Potential Biological Activities
Antiproliferative Activity : Research has identified certain Thieno[2,3-b]pyridine derivatives as possessing antiproliferative properties. A study by van Rensburg et al. (2017) indicated that modifications of the 3-amino and 2-aryl carboxamide functionalities of these compounds could significantly impact their activity against cancer cell lines, with certain modifications at the C-5 position enhancing biological activity (van Rensburg et al., 2017).
Targeting PI-PLC for Cancer Therapy : Another study focused on optimizing the anti-proliferative activity of 2-amino-3-carboxamido-thieno[2,3-b]pyridines against cancer cell lines by targeting a lipophilic region in the active site of phosphoinositide phospholipase C (PI-PLC). This research highlighted the significance of aryl groups tethered to the thieno[2,3-b]pyridine core in achieving potent biological activity (Haverkate et al., 2021).
Safety And Hazards
Future Directions
The Thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors and could serve as a starting point for future drug discovery programs . A structure-driven optimization process could lead to the preparation and characterization of potent and highly ligand efficient inhibitors .
properties
IUPAC Name |
thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBWCLECPLUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride |
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